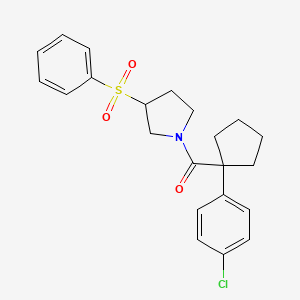

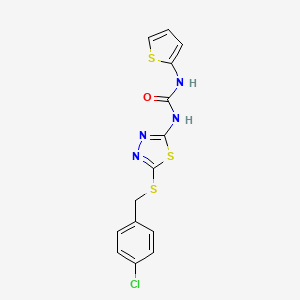

![molecular formula C19H20ClN5O2 B2919744 6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 922457-85-0](/img/structure/B2919744.png)

6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains several functional groups, including an imidazole ring and a purine ring. Imidazole rings are five-membered heterocyclic rings that contain two nitrogen atoms and are found in many biologically active compounds . Purines are also biologically important and are found in many key biomolecules, such as DNA and RNA .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, and reactivity can be influenced by factors like the presence of functional groups and the overall shape of the molecule .科学的研究の応用

Pharmacology: Antiviral Agents

This compound, due to its imidazole core, may be structurally analogous to other heterocyclic compounds that have shown significant antiviral properties . For instance, derivatives of imidazole have been used in the synthesis of antiviral drugs like Triazavirin, which has efficacy against influenza viruses . The structural similarity suggests potential utility in the design of new antiviral agents, especially as the world faces challenges like the COVID-19 pandemic.

Medicinal Chemistry: Cyclin-Dependent Kinase Inhibitors

In medicinal chemistry, the imidazole ring is a common feature in cyclin-dependent kinase (CDK) inhibitors . CDKs play a crucial role in cell cycle regulation, and their inhibition can be a strategy for cancer therapy. The compound could be explored for its potential to act as a CDK inhibitor, contributing to cancer research and treatment options.

Biochemistry: Enzyme Inhibition

The imidazole moiety is known to interact with various enzymes, potentially acting as an inhibitor . This interaction can be harnessed in biochemical research to study enzyme mechanisms or to develop enzyme inhibitors that can regulate metabolic pathways, which is vital in understanding diseases at the molecular level.

Chemical Synthesis: Catalysts

Compounds containing imidazole structures have been used as precursors to N-heterocyclic carbene catalysts . These catalysts are valuable in various chemical reactions, including cycloadditions and cross-coupling reactions. The compound could be investigated for its potential use in creating more efficient catalysts in organic synthesis.

Materials Science: Organic Electronics

Imidazole derivatives have properties that can be useful in the field of organic electronics . Their potential to conduct electricity and participate in electron transfer reactions makes them candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Drug Development: Antibacterial and Antifungal Applications

The structural features of the compound suggest it could be modified to enhance its antibacterial and antifungal activities . This is based on the known activity of imidazole derivatives against a broad spectrum of microbial pathogens, which is crucial in the development of new antibiotics and antifungals.

将来の方向性

特性

IUPAC Name |

6-(3-chloro-4-methylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5O2/c1-5-8-23-17(26)15-16(22(4)19(23)27)21-18-24(15)10-12(3)25(18)13-7-6-11(2)14(20)9-13/h6-7,9-10H,5,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWFOBUGLJASGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC(=C(C=C4)C)Cl)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

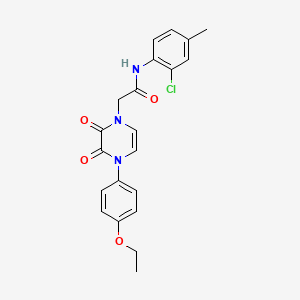

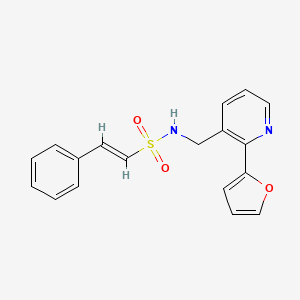

![methyl 2-[3-hydroxy-6-oxo-1(6H)-pyridazinyl]-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B2919662.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2919669.png)

![6-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]-N-ethylnicotinamide](/img/structure/B2919671.png)

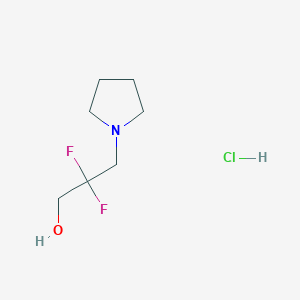

![2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-phenylcarbamate](/img/structure/B2919672.png)

![N-[3-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2919673.png)

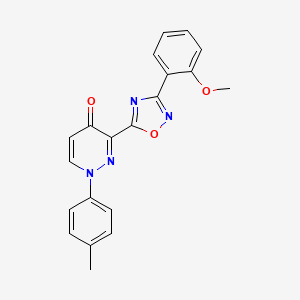

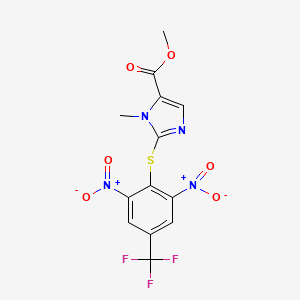

![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-2,4-dimethoxyaniline](/img/structure/B2919677.png)

![2-[(3,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2919684.png)